molecular formula C22H26N2O5 B11393318 N-(2-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide

N-(2-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide

Cat. No.: B11393318
M. Wt: 398.5 g/mol
InChI Key: OXIZPZZANIGKNO-UHFFFAOYSA-N
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Description

N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through a reaction between 2-methoxyphenol and an appropriate halogenated compound under basic conditions.

    Oxan-4-yl Intermediate Synthesis: The oxan-4-yl intermediate is synthesized by reacting 4-methoxyphenol with an oxirane derivative in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl and oxan-4-yl intermediates with ethanediamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxyphenylamines.

    Substitution: Formation of halogenated or substituted methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxan-4-yl moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE: can be compared with other amide compounds containing methoxyphenyl and oxan-4-yl groups.

    N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE: is unique due to its specific substitution pattern and the presence of both methoxyphenyl and oxan-4-yl moieties.

Uniqueness

The uniqueness of N’-(2-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include enhanced stability, specific reactivity, and potential biological activity.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

N'-(2-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide

InChI

InChI=1S/C22H26N2O5/c1-27-17-9-7-16(8-10-17)22(11-13-29-14-12-22)15-23-20(25)21(26)24-18-5-3-4-6-19(18)28-2/h3-10H,11-15H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

OXIZPZZANIGKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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